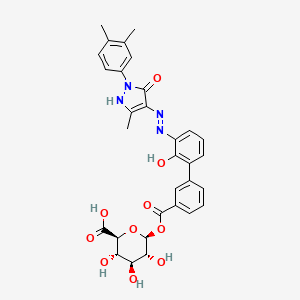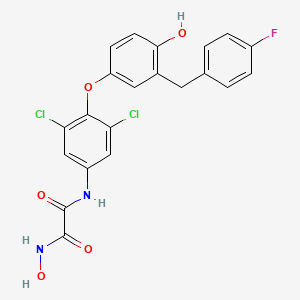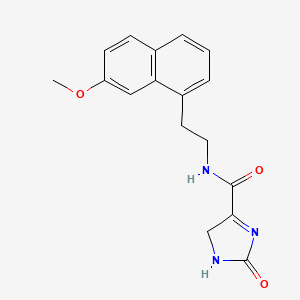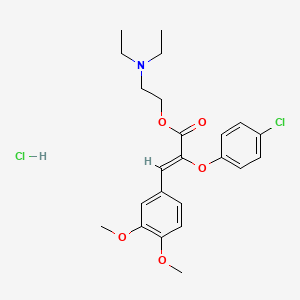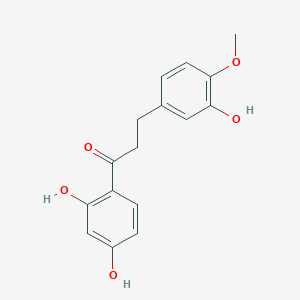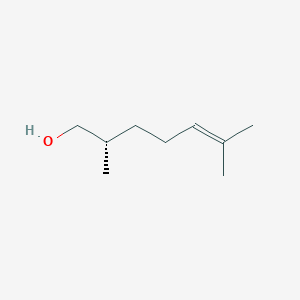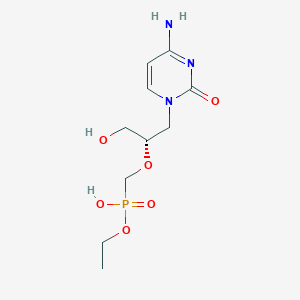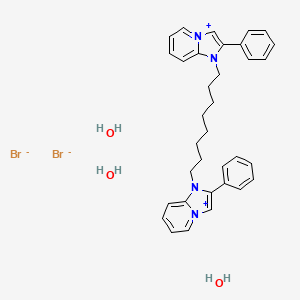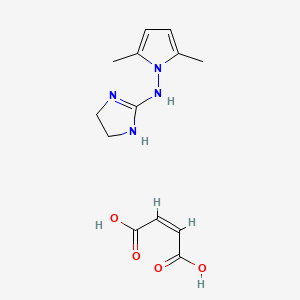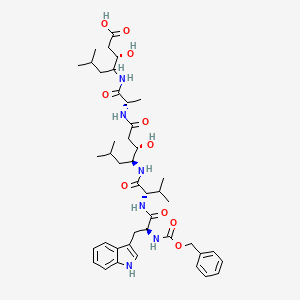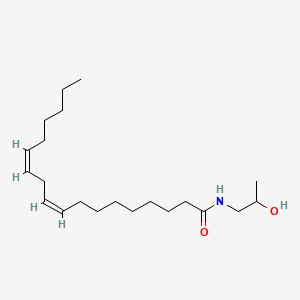
Linoleic isopropanolamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linoleic isopropanolamide is a compound derived from linoleic acid and isopropanolamine. It is an amide derivative that combines the properties of both its parent compounds. Linoleic acid is a polyunsaturated omega-6 fatty acid, while isopropanolamine is an amino alcohol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Linoleic isopropanolamide can be synthesized through the reaction of linoleic acid with isopropanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond. The reaction conditions may vary, but a common method involves heating the mixture to around 150-200°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous process where linoleic acid and isopropanolamine are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Linoleic isopropanolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in substitution reactions, where the isopropanolamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as peroxides.
Reduction: Amines and alcohols.
Substitution: Various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
Linoleic isopropanolamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Investigated for its anti-inflammatory and skin barrier repair properties.
Industry: Employed in the production of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of linoleic isopropanolamide involves its interaction with cell membranes and signaling pathways. The compound can integrate into lipid bilayers, enhancing membrane fluidity and stability. It also modulates the activity of enzymes involved in inflammatory responses, such as cyclooxygenase and lipoxygenase, thereby exerting anti-inflammatory effects . Additionally, it can influence gene expression by interacting with nuclear receptors and transcription factors .
Comparación Con Compuestos Similares
Similar Compounds
Linoleic acid: A polyunsaturated omega-6 fatty acid with anti-inflammatory properties.
Isopropanolamine: An amino alcohol used as a buffer and solubilizer.
Conjugated linoleic acid: Known for its anti-carcinogenic and anti-obesity effects.
Uniqueness
Linoleic isopropanolamide combines the properties of linoleic acid and isopropanolamine, making it a versatile compound with unique surfactant and anti-inflammatory properties. Unlike its parent compounds, it can be used in a broader range of applications, from industrial processes to medical formulations .
Propiedades
Número CAS |
64012-03-9 |
|---|---|
Fórmula molecular |
C21H39NO2 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
(9Z,12Z)-N-(2-hydroxypropyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C21H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h7-8,10-11,20,23H,3-6,9,12-19H2,1-2H3,(H,22,24)/b8-7-,11-10- |
Clave InChI |
QWQYZEAVCOQEQB-NQLNTKRDSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(C)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


